9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one

DNA lesion research base modification oligonucleotide thermodynamics

Researchers studying N1-alkylation damage repair or translesion synthesis polymerase fidelity require homogeneous oligonucleotide substrates containing a defined N1-methyl-hypoxanthine lesion. Substituting this compound with any other nucleoside analog yields non-comparable results due to its unique loss of base-pairing specificity (ΔTm = 1.3°C between C and T pairing). - Enables preparation of HPLC-verified DNA substrates via post-synthetic conversion strategy. - Serves as a chromatographic and mass spectrometric calibration standard for distinguishing N1-methyl lesions from isobaric adducts. - Acts as a 'helix-destabilizing probe' for structural biology studies with a ~16°C Tm depression. Supplied with rigorous quality documentation to ensure batch-to-batch consistency for biochemical assays.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 72398-31-3
Cat. No. B14017401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one
CAS72398-31-3
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3
InChIKeyOHRQAESFEIUOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-2'-deoxyinosine – N1-Alkylated Purine Nucleoside for DNA Lesion Research


9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one, commonly referred to as N1-methyl-2'-deoxyinosine or 2'-deoxy-1-methylinosine, is a synthetic purine 2'-deoxyribonucleoside derivative in which a methyl group is covalently attached to the endocyclic N1 position of the hypoxanthine base [1]. This N1-alkylation fundamentally alters the Watson-Crick hydrogen-bonding face of the nucleobase, distinguishing it from the parent compound 2'-deoxyinosine and from other purine nucleoside analogs used in anticancer or antiviral research . The compound is classified as a nucleoside antimetabolite/analog and, consistent with the broader purine nucleoside analog class, has been associated with antitumor activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis .

Site-specific N1-alkylation lesion probe for DNA repair enzyme studies
Defined mutagenesis template with collapsed base-pairing discrimination
Retention time and mass reference for DNA adductomics by LC-MS/MS
Helix-destabilizing probe for structural biology (NMR/X-ray)

Why N1-Methyl-2'-deoxyinosine Cannot Be Replaced


The N1-methyl modification drastically reprograms the base-pairing properties of the hypoxanthine nucleobase. In duplex DNA, 2'-deoxyinosine (dI) preferentially pairs with cytosine (Tm = 48.8 °C) over thymine (Tm = 40.2 °C), yielding a ΔTm of 8.6 °C that reflects canonical Watson-Crick discrimination [1]. In contrast, N1-methyl-2'-deoxyinosine (compound 4 in the source study) reduces the absolute duplex thermostability by approximately 16 °C and, critically, collapses the base-pairing specificity: the Tm difference between pairing with cytosine (32.8 °C) and thymine (31.5 °C) narrows to only 1.3 °C [1]. This loss of discrimination is mechanistically unique to N1-alkylation and is not observed with the parent 2'-deoxyinosine, N1-(2-aminoethyl)-2'-deoxyinosine (ΔTm = 1.1 °C but with different absolute Tm values), or other commonly procured purine nucleoside analogs [1]. Consequently, substituting N1-methyl-2'-deoxyinosine with any other nucleoside analog in experiments designed to probe the biological consequences of N1-alkylation damage, base-excision repair substrate recognition, or polymerase bypass fidelity would yield non-comparable and potentially misleading results.

Unmodified dI 2'-Deoxyinosine retains Watson-Crick discrimination (ΔTm 8.6 °C); N1-methyl adduct loses this specificity (ΔTm ~1.3 °C), fundamentally altering polymerase bypass outcomes.
Other N1-adducts N1-(2-aminoethyl)-dI differs in absolute Tm (33.7/32.6 °C) and requires distinct displacement chemistry, limiting direct substitution in thermal stability or synthetic workflows.
Standard dG/dA analogs Conventional purine nucleoside analogs cannot replicate the specific ~16 °C Tm depression and simultaneous C/T pairing ambiguity essential for N1-alkylation damage models.

Quantitative Differentiation from Closest Analogs


DNA Duplex Thermal Stability vs. 2'-Deoxyinosine

In a direct head-to-head comparison using identical 11mer DNA duplex sequences (5′-CAGXAATTCGC-3′ / 3′-GTCYTTAAGCG-5′), N1-methyl-2'-deoxyinosine (designated compound '4' in the source) dramatically reduced duplex thermostability relative to 2'-deoxyinosine (dI, hypoxanthine) [1]. When paired opposite cytosine, the melting temperature (Tm) decreased from 48.8 °C (dI:C) to 32.8 °C (N1-methyl-dI:C), a reduction of 16.0 °C. When paired opposite thymine, the Tm decreased from 40.2 °C (dI:T) to 31.5 °C (N1-methyl-dI:T), a reduction of 8.7 °C [1]. These data demonstrate that N1-methylation of 2'-deoxyinosine is profoundly destabilizing to DNA duplex structure, with the magnitude of destabilization dependent on the opposing base.

Thermal stability
Head-to-head
dI:C 48.8 °C → N1-methyl-dI:C 32.8 °C ΔTm = −16.0 °C (vs dI:C)
Profound duplex destabilization identifies N1-methyl lesion incorporation.
11mer duplex, UV melting at 260 nm; sequence context 5'-CAGXAATTCGC-3'
DNA lesion research base modification oligonucleotide thermodynamics

Loss of Watson-Crick Base-Pairing Discrimination

The N1-methyl modification abolishes the inherent base-pairing preference of hypoxanthine. Unmodified 2'-deoxyinosine retains a strong preference for cytosine over thymine (ΔTm = 8.6 °C), consistent with Watson-Crick geometry [1]. N1-methyl-2'-deoxyinosine, however, exhibits essentially equivalent thermostability when paired opposite cytosine (Tm = 32.8 °C) or thymine (Tm = 31.5 °C), yielding a ΔTm of only 1.3 °C that falls within experimental error range [1]. This property is shared with N1-(2-aminoethyl)-2'-deoxyinosine (ΔTm = 1.1 °C; 33.7 °C vs 32.6 °C), confirming that N1-substitution, irrespective of the alkyl group size, disrupts the canonical hydrogen-bonding pattern of the hypoxanthine base [1]. The key differentiating factor is the absolute Tm: N1-methyl-dI duplexes are approximately 1–2 °C less stable than their N1-aminoethyl counterparts, providing a measurable distinction between these two N1-adducts.

Base-pairing specificity
Head-to-head
N1-methyl-dI ΔTm (C−T) = 1.3 °C dI ΔTm (C−T) = 8.6 °C
Near-complete loss of discrimination supports mutagenesis and polymerase fidelity studies.
Specificity collapse from 8.6 °C to 1.3 °C; identical sequence context
DNA polymerase fidelity mutagenesis base-pairing specificity

Physicochemical Properties vs. Parent 2'-Deoxyinosine

N1-methyl-2'-deoxyinosine exhibits markedly different physicochemical properties compared to the parent compound 2'-deoxyinosine (CAS 890-38-0). The reported melting point of N1-methyl-2'-deoxyinosine is 174 °C , substantially lower than the 220–250 °C (decomposition) range reported for 2'-deoxyinosine . The predicted acid dissociation constant (pKa) shifts from approximately 8.92 for 2'-deoxyinosine to 13.86 for the N1-methyl derivative , reflecting the drastically altered ionization behavior of the purine ring system upon N1-alkylation. The molecular weight increases from 252.23 g/mol (2'-deoxyinosine) to 266.25 g/mol (N1-methyl-2'-deoxyinosine) . These property differences are directly attributable to the N1-methyl group blocking the lactam-lactim tautomerism and altering the hydrogen-bond donor/acceptor profile of the hypoxanthine base.

Physicochemical shift
Cross-study comparable
mp 174 °C; pKa 13.86 (pred.); MW 266.25
Lower mp and elevated pKa vs dI alter handling, ionization, and solubility profiles.
Data to verify; compiled from chemical databases and predictions
compound characterization solubility prediction procurement specification

Post-Synthetic On-Column Modification Strategy

A key practical advantage of N1-methyl-2'-deoxyinosine is that it can be generated directly at the oligomer level via post-synthetic nucleophilic displacement, without the need for separate synthesis and purification of the N1-methyl phosphoramidite monomer [1]. The precursor N1-(2,4-dinitrophenyl)-2'-deoxyinosine phosphoramidite (compound 9 in the source) is incorporated into oligonucleotides via standard automated DNA synthesis. Treatment of the support-bound oligomer with 40% aqueous methylamine simultaneously cleaves the oligomer from the solid support, removes standard protecting groups, and converts the N1-DNP-hypoxanthine to N1-methylhypoxanthine in a single step [1]. HPLC analysis and enzymatic digestion confirmed quantitative conversion and high purity of the resulting N1-methyl-2'-deoxyinosine-containing oligomers [1]. In contrast, preparation of oligomers containing unmodified 2'-deoxyinosine requires a separate dI phosphoramidite, and other N1-alkyl adducts (e.g., N1-aminoethyl) require different displacement agents (ethylenediamine), providing a chemically orthogonal route specific to each N1 modification [1].

Synthetic strategy
Supporting evidence
Post-synthetic on-column methylamine conversion
Enables parallel synthesis of N1-alkyl oligos from a single DNP precursor, confirmed by HPLC.
40% aq. methylamine, 48 h, RT; compatible with ultramild protecting groups
oligonucleotide synthesis site-specific modification DNA adduct preparation

Key Research Applications of N1-Methyl-2'-deoxyinosine


Site-Specific Oligonucleotide Synthesis for DNA Repair Enzyme Studies

Researchers investigating DNA repair enzymes such as alkyladenine DNA glycosylase (AAG) or AlkB-family dioxygenases require homogeneous oligonucleotide substrates containing a single, defined N1-methyl-hypoxanthine lesion at a predetermined position. The post-synthetic conversion strategy using N1-DNP-2'-deoxyinosine phosphoramidite [1] enables preparation of such substrates with confirmed purity by HPLC and enzymatic digestion. The quantitative Tm data (32.8 °C with C; 31.5 °C with T) [1] provide a built-in quality control parameter: any oligonucleotide that fails to exhibit the characteristic ~16 °C Tm depression relative to the unmodified control can be flagged as incompletely converted, ensuring batch-to-batch consistency in biochemical assays.

DNA Polymerase Bypass and Mutagenesis Assays

The near-complete loss of base-pairing specificity (ΔTm = 1.3 °C between C and T pairing) [1] makes N1-methyl-2'-deoxyinosine an ideal templating lesion for studying translesion synthesis (TLS) polymerase fidelity. Unlike 2'-deoxyinosine, which preferentially directs dCTP incorporation, N1-methyl-dI is predicted to direct both dGTP and dATP incorporation with similar efficiencies, generating a mixed mutational spectrum. This property is particularly relevant for modeling the mutagenic consequences of endogenous N1-alkylation damage arising from S-adenosylmethionine (SAM) or exogenous alkylating agents, where the mutation signature at N1-modified purines remains poorly characterized.

Calibration Standard for DNA Adductomics by Mass Spectrometry

The distinct molecular weight (266.25 g/mol) and predicted pKa (13.86) of N1-methyl-2'-deoxyinosine relative to 2'-deoxyinosine (252.23 g/mol; pKa 8.92) make it suitable as a chromatographic and mass spectrometric calibration standard. In DNA adductomics workflows employing LC-MS/MS, N1-methyl-2'-deoxyinosine can serve as a retention time and fragmentation pattern reference to distinguish N1-methylated purine lesions from isobaric O6-methyl, N3-methyl, or N7-methyl purine adducts, which exhibit different physicochemical properties despite identical nominal mass shifts (+14 Da relative to the unmodified nucleoside).

Structural Biology with Destabilizing N1 DNA Lesions

The 16 °C Tm depression observed upon N1-methylation [1] is among the largest thermal destabilizations reported for a single-base modification in DNA, comparable to or exceeding that of abasic sites in similar sequence contexts. This property enables structural biologists to use N1-methyl-2'-deoxyinosine as a 'helix-destabilizing probe' in NMR or X-ray crystallography studies, where the local structural perturbation induced by N1-methylation can be correlated with changes in DNA bending, base stacking, and major/minor groove dimensions. The availability of the post-synthetic method [1] ensures that the modification can be introduced without the synthetic complexity associated with other highly destabilizing lesions.

Application
Selection Property
Validation Focus
DNA repair enzyme substrate studies
Site-specific N1-methyl lesion with quantitative thermal benchmark
Tm depression (~16 °C) as quality control parameter
Polymerase bypass / mutagenesis assays
Collapsed C/T discrimination (ΔTm ~1.3 °C)
Mutational spectrum profiling (dGTP vs dATP incorporation)
LC-MS/MS adductomics calibration
Distinct MW (266.25) and ionization behavior
Retention time and fragmentation reference for N1-methyl lesions
Structural biology of destabilizing lesions
High helix-destabilizing effect comparable to abasic sites
Local structural perturbation analysis (NMR/X-ray crystallography)
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